1,4-Phenylenediamine 1,4-Phenylenediamine P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs.
p-Phenylenediamine is primarily used as a dye intermediate and as a dye. Acute (short-term) exposure to high levels of p-phenylenediamine may cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans. Eczematoid contact dermatitis may result from chronic (long-term) exposure in humans. In rats and mice chronically exposed to p- phenylenediamine in their diet, depressed body weights, but no other clinical signs of toxicity, were observed in several studies. No information is available on the reproductive, developmental, or carcinogenic effects of p-phenylenediamine in humans. EPA has not classified p-phenylenediamine with respect to carcinogenicity.
1,4-phenylenediamine is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus. It has a role as a hapten, a dye, a reagent and an allergen.
Brand Name: Vulcanchem
CAS No.: 106-50-3
VCID: VC0122844
InChI: InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2
SMILES: C1=CC(=CC=C1N)N
Molecular Formula: C6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight: 108.14 g/mol

1,4-Phenylenediamine

CAS No.: 106-50-3

Reference Standards

VCID: VC0122844

Molecular Formula: C6H8N2
C6H4(NH2)2
C6H8N2

Molecular Weight: 108.14 g/mol

1,4-Phenylenediamine - 106-50-3

CAS No. 106-50-3
Product Name 1,4-Phenylenediamine
Molecular Formula C6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight 108.14 g/mol
IUPAC Name benzene-1,4-diamine
Standard InChI InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2
Standard InChIKey CBCKQZAAMUWICA-UHFFFAOYSA-N
Impurities ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM.
SMILES C1=CC(=CC=C1N)N
Canonical SMILES C1=CC(=CC=C1N)N
Boiling Point 513 °F at 760 mm Hg (NTP, 1992)
267.0 °C
267 °C
513°F
Colorform WHITE TO SLIGHTLY RED CRYSTALS
WHITE PLATES FROM BENZENE, ETHER
Density Greater than 1 (water= 1)
Relative density (water = 1): 1.1
Flash Point 311 °F (NTP, 1992)
156 °C c.c.
312°F
Melting Point 284 °F (NTP, 1992)
146.0 °C
145-147 °C
139-147 °C
295°F
Physical Description P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs.
Liquid; PelletsLargeCrystals
WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR.
White to slightly red, crystalline solid.
Description P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs.
p-Phenylenediamine is primarily used as a dye intermediate and as a dye. Acute (short-term) exposure to high levels of p-phenylenediamine may cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans. Eczematoid contact dermatitis may result from chronic (long-term) exposure in humans. In rats and mice chronically exposed to p- phenylenediamine in their diet, depressed body weights, but no other clinical signs of toxicity, were observed in several studies. No information is available on the reproductive, developmental, or carcinogenic effects of p-phenylenediamine in humans. EPA has not classified p-phenylenediamine with respect to carcinogenicity.
1,4-phenylenediamine is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus. It has a role as a hapten, a dye, a reagent and an allergen.
Related CAS 16245-77-5 (monosulfate)
540-24-9 (mono-hydrochloride)
624-18-0 (di-hydrochloride)
62654-17-5 (monooxalate)
Shelf Life ON STANDING IN AIR, OXIDIZES TO PURPLE AND BLACK /COLOR/.
Solubility 4 % at 75° F (NIOSH, 2016)
0.34 M
SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER
SOL IN HOT BENZENE
Water solubility= 38,000 ppm
Solubility in water, g/100ml at 25 °C: 4
(75°F): 4%
Synonyms 1,4-benzenediamine
1,4-phenyldiamine
1,4-phenylenediamine
4-phenylenediamine
4-phenylenediamine bromide, ion(1+)
4-phenylenediamine dihydrochloride
4-phenylenediamine diperchlorate
4-phenylenediamine ion (1+)
4-phenylenediamine monohydrobromide
4-phenylenediamine monohydrochloride
4-phenylenediamine monohydroiodide
4-phenylenediamine monooxalate
4-phenylenediamine monoperchlorate
4-phenylenediamine monosulfate
4-phenylenediamine sulfate
black henna
p-phenylenediamine
para-phenylenediamine
paraphenylenediamine
Ursol-D
Vapor Density 3.72 (NTP, 1992) (Relative to Air)
3.72 (AIR= 1)
Relative vapor density (air = 1): 3.7
3.72
Vapor Pressure less than 1 mm Hg (NIOSH, 2016)
<1 mm Hg at 21 °C (technical product)
Vapor pressure, Pa at 100 °C: 144
<1 mmHg
PubChem Compound 7814
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator